molecular formula C23H18ClNO B14535814 N,4,6-triphenylpyran-2-imine;hydrochloride CAS No. 62219-09-4

N,4,6-triphenylpyran-2-imine;hydrochloride

Cat. No.: B14535814
CAS No.: 62219-09-4
M. Wt: 359.8 g/mol
InChI Key: MKAPSGJFFSWBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4,6-triphenylpyran-2-imine;hydrochloride is a chemical compound that belongs to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O) . This compound is characterized by the presence of three phenyl groups attached to the pyran ring, making it a triphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-triphenylpyran-2-imine;hydrochloride typically involves the reaction of pyrylium salts with hydroxylamine, followed by treatment with thionyl chloride to form the pyrylium cation. This cation then undergoes cyclization to form the pyran ring with an aryl or alkyl amino substituent in the 2-position . The final step involves the treatment of the resulting compound with aqueous ammonia to yield the pyran-2-imine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4,6-triphenylpyran-2-imine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the pyran ring.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,6-triphenylpyran-2-imine;hydrochloride is unique due to its specific substitution pattern with three phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

62219-09-4

Molecular Formula

C23H18ClNO

Molecular Weight

359.8 g/mol

IUPAC Name

N,4,6-triphenylpyran-2-imine;hydrochloride

InChI

InChI=1S/C23H17NO.ClH/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)25-23(17-20)24-21-14-8-3-9-15-21;/h1-17H;1H

InChI Key

MKAPSGJFFSWBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3)OC(=C2)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.